2-Amino-2-phenylbutyric acid
Overview
Description
2-Amino-2-phenylbutyric acid is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16593. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 2-amino-2-phenylbutanoic acid are not clearly defined in the literature. It is possible that the compound influences multiple pathways, leading to a variety of downstream effects. More research is needed to elucidate these pathways and their implications .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact how 2-amino-2-phenylbutanoic acid interacts with its targets and exerts its effects .
Biochemical Analysis
Biochemical Properties
2-Amino-2-phenylbutyric acid plays a significant role in various biochemical reactions. It interacts with enzymes such as amino acid oxidases and transaminases, which facilitate its conversion into other metabolites. These interactions are crucial for the compound’s involvement in metabolic pathways and cellular processes. Additionally, this compound can bind to specific proteins, influencing their structure and function .
Cellular Effects
This compound affects various cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in amino acid metabolism and protein synthesis. The compound can modulate gene expression by acting as a precursor for other bioactive molecules, thereby impacting cellular metabolism and function . Furthermore, this compound can affect cell proliferation and differentiation, making it a valuable tool for studying cellular dynamics.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzymes and proteins, altering their activity and stability. For instance, the compound may inhibit or activate specific enzymes involved in amino acid metabolism, leading to changes in metabolic flux and gene expression . Additionally, this compound can interact with nucleic acids, influencing transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to alterations in cellular metabolism and function, highlighting the importance of monitoring its effects in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses of the compound can enhance metabolic activity and promote cellular function, while high doses may lead to toxic or adverse effects . Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly at specific dosage levels. Understanding these dosage-dependent effects is crucial for optimizing the use of this compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to amino acid metabolism and energy production. The compound interacts with enzymes such as transaminases and dehydrogenases, facilitating its conversion into other metabolites . These interactions can influence metabolic flux and the levels of various metabolites within cells, highlighting the compound’s role in maintaining cellular homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments . The distribution of this compound can affect its activity and function, as well as its interactions with other biomolecules.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications
Properties
IUPAC Name |
2-amino-2-phenylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-10(11,9(12)13)8-6-4-3-5-7-8/h3-7H,2,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXUDSPYIGPGGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30942469 | |
Record name | 2-Amino-2-phenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30942469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5438-07-3, 20318-28-9 | |
Record name | 2-Amino-2-phenylbutyric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5438-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-2-phenylbutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005438073 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1)-2-Amino-2-phenylbutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020318289 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5438-07-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16593 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-2-phenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30942469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-2-phenylbutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.196 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (±)-2-amino-2-phenylbutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.738 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINO-2-PHENYLBUTYRIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WL078BM46 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the absolute configuration of (+)-2-Amino-2-phenylbutyric acid?
A1: The absolute configuration of (+)-2-Amino-2-phenylbutyric acid has been determined to be S. This was achieved through a series of chemical transformations converting (+)-2-Formamido-2-phenylbutyric acid into (–)-2-phenyl-2-p-tolylsulphonylaminobutane. The same compound was also obtained from (–)-(S)-2-amino-2-phenylbutane, confirming the S configuration. This assignment is further supported by optical rotation shift rules. [, ]
Q2: How is 2-Amino-2-phenylbutyric acid used in the synthesis of Trimebutine?
A2: this compound serves as the starting material in a novel synthesis of Trimebutine []. This method involves simultaneous esterification and methylation of the acid to yield 2-(dimethylamino)-phenylbutyrate. Subsequent reduction with sodium borohydride produces 2-(dimethylamino)-2-phenyl-butoxide. Finally, the addition of a protic acid catalyst in an organic solvent leads to the formation of Trimebutine. This streamlined approach offers advantages in terms of simplified operations, reduced production risks, improved reaction yield (up to 80%), and significant cost reduction in raw materials. []
Q3: Can circular dichroism studies provide insights into the structure of this compound derivatives?
A3: Yes, circular dichroism (CD) studies have been instrumental in understanding the conformational preferences of this compound derivatives. For instance, studies on α-hydroxy-, α-amino-, and α-acyl-amido-α-phenyl ketones (structurally related to this compound) revealed a strong correlation between the observed CD spectra in nonpolar solvents and the compounds' absolute configurations. These findings were further corroborated by conformational analyses based on infrared spectroscopic data. []
Q4: Are there any potential applications of this compound in biocatalytic processes?
A4: While not directly addressed in the provided research articles, the use of this compound in a lipase-facilitated supported liquid membrane system has been explored []. This suggests potential applications in biocatalytic processes where lipases are employed for enantioselective synthesis or resolution of chiral compounds. Further research is needed to explore the specific roles and effectiveness of this compound in such systems.
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